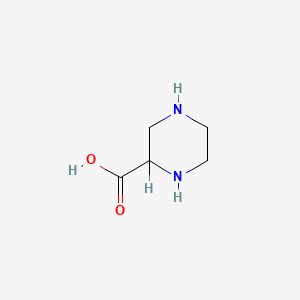

Piperazin-2-carbonsäure

Übersicht

Beschreibung

DS-1093 ist ein niedermolekulares Medikament, das von der Daiichi Sankyo Co., Ltd. entwickelt wurde. Es ist ein Inhibitor von Hypoxie-induzierbaren Faktor-Prolylhydroxylasen, Enzymen, die eine entscheidende Rolle bei der Regulation von Hypoxie-induzierbaren Faktoren spielen. Diese Faktoren sind an der Reaktion des Körpers auf niedrige Sauerstoffkonzentrationen beteiligt. DS-1093 wurde in erster Linie für sein Potenzial zur Behandlung von Anämie im Zusammenhang mit chronischer Nierenerkrankung erforscht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DS-1093 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind firmeninterne Informationen der Daiichi Sankyo Co., Ltd. Typischerweise werden organische Synthesetechniken wie nucleophile Substitution, Oxidation und Reduktionsreaktionen eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von DS-1093 würde wahrscheinlich eine großtechnische organische Synthese in einer kontrollierten Umgebung beinhalten, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Dazu würden industrielle Reaktoren, Reinigungssysteme und Qualitätskontrollmaßnahmen zur Erfüllung der regulatorischen Standards eingesetzt .

Wissenschaftliche Forschungsanwendungen

DS-1093 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung von Hypoxie-induzierbaren Faktor-Signalwegen und deren Regulation.

Biologie: Untersucht für seine Rolle in zellulären Reaktionen auf Hypoxie und sein Potenzial, die Genexpression zu modulieren.

Medizin: Erforscht als Therapeutikum zur Behandlung von Anämie im Zusammenhang mit chronischer Nierenerkrankung durch Erhöhung des Erythropoietinspiegels.

Industrie: Potenzielle Anwendungen in der Biotechnologie und Pharmaindustrie für die Entwicklung neuer Therapien, die auf Hypoxie-bedingte Erkrankungen abzielen

Wirkmechanismus

DS-1093 entfaltet seine Wirkung durch Hemmung von Hypoxie-induzierbaren Faktor-Prolylhydroxylasen. Diese Hemmung verhindert den Abbau von Hypoxie-induzierbaren Faktoren, was zu deren Akkumulation und Aktivierung führt. Die aktivierten Hypoxie-induzierbaren Faktoren fördern dann die Expression von Genen, die an der Erythropoese, Angiogenese und metabolischen Anpassung an Hypoxie beteiligt sind. Die primären molekularen Ziele von DS-1093 sind die Prolylhydroxylase-Enzyme, die für die Hydroxylierung von Hypoxie-induzierbaren Faktoren unter normalen Sauerstoffbedingungen verantwortlich sind .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Piperazine-2-carboxylic acid and its derivatives have potential applications in various fields. For instance, they have been studied for their antitumor activity , and they are key intermediates for the preparation of fused heteroaryl dihydro pyrimidines, which are useful for the treatment and prophylaxis of hepatitis B virus infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DS-1093 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Daiichi Sankyo Co., Ltd. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of DS-1093 would likely involve large-scale organic synthesis in a controlled environment to ensure the purity and consistency of the compound. This would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DS-1093 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von DS-1093 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Roxadustat: Ein weiterer Inhibitor von Hypoxie-induzierbaren Faktor-Prolylhydroxylasen, der zur Behandlung von Anämie bei chronischer Nierenerkrankung eingesetzt wird.

Daprodustat: Ähnlich wie DS-1093 hemmt es Hypoxie-induzierbare Faktor-Prolylhydroxylasen und wird zur Behandlung von Anämie eingesetzt.

Vadadustat: Zielt ebenfalls auf Hypoxie-induzierbare Faktor-Prolylhydroxylasen ab und wird zur Behandlung von Anämie eingesetzt.

Einzigartigkeit von DS-1093

DS-1093 ist einzigartig in seiner spezifischen molekularen Struktur und seinen pharmakokinetischen Eigenschaften, die im Vergleich zu anderen ähnlichen Verbindungen Vorteile in Bezug auf Wirksamkeit und Sicherheitsprofil bieten können. Seine Entwicklung durch die Daiichi Sankyo Co., Ltd. hebt auch sein Potenzial für Innovation in der Behandlung von Hypoxie-bedingten Erkrankungen hervor .

Eigenschaften

IUPAC Name |

piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369095 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-32-5 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Piperazine-2-carboxylic acid and its derivatives are primarily known for their interaction with the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and neuronal communication. The specific downstream effects depend on the derivative's selectivity towards different NMDA receptor subtypes (NR2A-D). For example, certain derivatives preferentially block the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices, suggesting a role for specific NR2 subtypes in these processes [].

ANone: Molecular Formula: C5H10N2O2

ANone: Modifications to the basic Piperazine-2-carboxylic acid structure significantly influence its activity, potency, and selectivity for NMDA receptor subtypes. Research indicates that:

- Bulky aromatic substituents: Compounds like NVPAAM077, EAB-515, and Piperazine-2-carboxylic acid derivatives with large aromatic groups often exhibit atypical NMDA receptor subtype selectivity [].

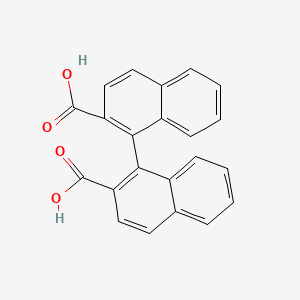

- Phenanthrene substitutions: Derivatives with phenanthrene attached at the 3-position, such as UBP141 and UBP145, demonstrate enhanced selectivity for NR2D-containing receptors compared to those containing NR2A or NR2B [].

- Phenylazobenzoyl/Phenylethynylbenzoyl groups: Incorporating these groups (e.g., in UBP125 and UBP128) leads to improved selectivity for NR2B, NR2C, and NR2D-containing receptors over NR2A-containing NMDA receptors [].

ANone: While specific stability data for Piperazine-2-carboxylic acid is limited within the provided research, studies highlight the importance of careful formulation for its derivatives. Formulation strategies might involve optimizing pH, using specific excipients, or employing encapsulation techniques to enhance stability, solubility, and ultimately, bioavailability.

ANone: Researchers utilize various analytical methods, including High-Performance Liquid Chromatography (HPLC) [, , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], for characterization and quantification of Piperazine-2-carboxylic acid and its derivatives. Specific details regarding method validation, accuracy, precision, and specificity can be found within individual research papers.

ANone: The provided research primarily focuses on the pharmacological aspects of Piperazine-2-carboxylic acid and its derivatives. Consequently, information regarding its environmental impact, ecotoxicological effects, and degradation pathways is limited within these studies. Further research is needed to understand its fate and potential risks in the environment.

ANone: The research on Piperazine-2-carboxylic acid and its derivatives has significantly advanced our understanding of NMDA receptor pharmacology and subtype selectivity. Early work identified the atypical selectivity profile of the parent compound [], paving the way for the development of more selective derivatives like UBP141 and UBP145, which target NR2D-containing receptors []. This progress has been instrumental in dissecting the roles of various NMDA receptor subtypes in physiological and pathological processes.

ANone: Several synthetic routes for Piperazine-2-carboxylic acid and its derivatives have been developed:

- Schotten-Bauman reaction: This method involves reacting appropriately substituted acid chlorides with Piperazine-2,3-dicarboxylic acid under modified Schotten-Bauman conditions [].

- Chiral synthesis and enzymatic resolution: This approach utilizes alcalase enzyme for the kinetic resolution of methyl 4-(tert-butyloxycarbonyl)piperazine-2-carboxylate to obtain enantiomerically pure (S)-Piperazine-2-carboxylic acid [].

- Diastereoselective hydrogenation: This method employs chiral pyrazine derivatives and various noble metal catalysts to synthesize Piperazine-2-carboxylic acid stereoselectively [].

ANone: Piperazine-2-carboxylic acid research exemplifies cross-disciplinary collaboration between chemistry, biology, and pharmacology. The synthesis of novel derivatives, coupled with their pharmacological evaluation in various models (e.g., recombinant receptors, hippocampal slices), has led to a deeper understanding of NMDA receptor function and its therapeutic potential []. This synergy paves the way for developing targeted therapies for neurological disorders. Additionally, research on biopolymer modification with Piperazine-2-carboxylic acid for carbon dioxide adsorption showcases its potential in material science and environmental applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine](/img/structure/B1223316.png)

![2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223318.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1223319.png)

![Ethyl 4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B1223325.png)

![1,3-Benzothiazole-6-carboxylic acid [2-(2-furanyl)-2-oxoethyl] ester](/img/structure/B1223327.png)

![1-[1-(3-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223329.png)

![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)

![Ethyl 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B1223336.png)

![5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1223338.png)